1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-N-(4’-N-Cbz-Piperidino)proline, also known as 1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-L-proline, is an organic compound with the molecular formula C18H24N2O4 and a molecular weight of 332.39 g/mol . This compound features a piperidinyl group and a proline group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of L-N-(4’-N-Cbz-Piperidino)proline involves several steps. One common synthetic route includes the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected piperidine with L-proline . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
L-N-(4’-N-Cbz-Piperidino)proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Scientific Research Applications
L-N-(4’-N-Cbz-Piperidino)proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-N-(4’-N-Cbz-Piperidino)proline involves its interaction with specific molecular targets. The piperidine and proline moieties allow it to bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group provides additional stability and specificity in binding interactions . The pathways involved often include inhibition or activation of enzymatic processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
L-N-(4’-N-Cbz-Piperidino)proline can be compared with other similar compounds such as:
L-Proline: A simpler structure without the piperidine and Cbz groups, used widely in peptide synthesis.
N-Cbz-Piperidine: Lacks the proline moiety, used in the synthesis of various organic compounds.
L-Proline derivatives: Various derivatives with different protecting groups and side chains, used in asymmetric synthesis and drug development.
L-N-(4’-N-Cbz-Piperidino)proline stands out due to its unique combination of the piperidine and proline groups, providing distinct chemical properties and applications .
Properties
IUPAC Name |
1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)16-7-4-10-20(16)15-8-11-19(12-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKBRVYWOSFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.